molecular formula C12H17NO2 B8185627 Ethyl (2R,3S)-2-amino-3-phenylbutanoate

Ethyl (2R,3S)-2-amino-3-phenylbutanoate

Cat. No.: B8185627
M. Wt: 207.27 g/mol
InChI Key: JJJCCMPPURKHIM-GXSJLCMTSA-N
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Description

Ethyl (2R,3S)-2-amino-3-phenylbutanoate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R,3S)-2-amino-3-phenylbutanoate typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method is the chemoenzymatic synthesis, where enzymes such as epoxide hydrolases are used to achieve high enantioselectivity . The reaction conditions often include the use of co-solvents, pH buffer solutions, and specific substrate-to-enzyme ratios to optimize the yield and enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic resolution processes or chemical synthesis using chiral catalysts. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,3S)-2-amino-3-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl (2R,3S)-2-amino-3-phenylbutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (2R,3S)-2-amino-3-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2S,3R)-2-amino-3-phenylbutanoate
  • Ethyl (2R,3R)-2-amino-3-phenylbutanoate
  • Ethyl (2S,3S)-2-amino-3-phenylbutanoate

Uniqueness

Ethyl (2R,3S)-2-amino-3-phenylbutanoate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to its stereoisomers, this compound may exhibit different levels of activity, selectivity, and stability in various applications .

Properties

IUPAC Name

ethyl (2R,3S)-2-amino-3-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJCCMPPURKHIM-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]([C@@H](C)C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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